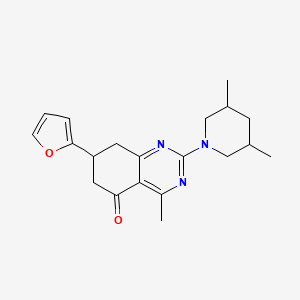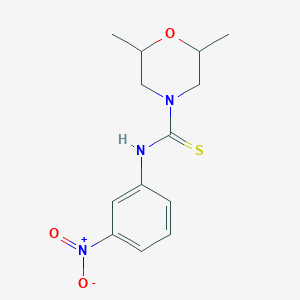![molecular formula C17H22N2O3S B4617466 1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4617466.png)
1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine
Vue d'ensemble
Description
1-[(4-ethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.13511374 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Adenosine A2B Receptor Antagonists
A series of compounds including 1-ethyl and 1-propyl derivatives related to piperazine were synthesized and characterized for their affinity and selectivity towards A2B adenosine receptors. These compounds demonstrated subnanomolar affinity and high selectivity, making them potent A2B antagonists. This research highlights the potential application of these compounds in developing new pharmacological tools for studying adenosine receptors, which are implicated in various physiological and pathological processes such as inflammation, cardiovascular diseases, and cancer (Borrmann et al., 2009).
Synthesis and Therapeutic Applications
The synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives was reported, demonstrating good enzyme inhibitory activity and activity against various bacterial strains. This study presents the compounds' potential as therapeutic agents, especially for conditions requiring enzyme inhibition or antibacterial action (Hussain et al., 2017).
Cytochrome P450 Enzyme Metabolism
Research on Lu AA21004, a novel antidepressant, involved studying its metabolism in human liver microsomes and identifying the cytochrome P450 enzymes responsible for its oxidative metabolism. This research is crucial for understanding the metabolic pathways of new therapeutic agents and their potential interactions with other drugs (Hvenegaard et al., 2012).
Antibacterial Agents
The preparation and antibacterial activity of 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido(2,3-d)pyrimidine-6-carboxylic acids were explored. These compounds showed significant activity against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting their potential as new antibacterial agents (Matsumoto & Minami, 1975).
Chelating Agents
The sulfomethylation of di-, tri-, and polyazamacrocycles was described as a route to synthesize mixed-side-chain macrocyclic chelates. These chelates can be used in various applications, including as contrast agents in magnetic resonance imaging (MRI) or as therapeutic agents (van Westrenen & Sherry, 1992).
Antiproliferative Agents
The synthesis of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety was reported. These compounds exhibited moderate to good antiproliferative activity against various cancer cell lines, highlighting their potential as lead compounds for antitumor agent development (Fu et al., 2017).
Propriétés
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-2-15-5-7-17(8-6-15)23(20,21)19-11-9-18(10-12-19)14-16-4-3-13-22-16/h3-8,13H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYGPCHIEAEXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-({[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4617397.png)
![N-[3-(3-methoxyphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4617401.png)
![N-(6-tert-butyl-3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4617403.png)

![N-[2-chloro-5-(propionylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4617413.png)

![4-[(4-methoxyphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4617438.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4617442.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4617450.png)

![6-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B4617465.png)
![ethyl 4-{[(2-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4617471.png)
![2-(benzylthio)-4-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4617474.png)
![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4617486.png)
